molecular formula C18H14N2O6 B2669004 2-methyl-4-(2-(3-nitrophenyl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione CAS No. 895838-88-7

2-methyl-4-(2-(3-nitrophenyl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione

Cat. No.: B2669004
CAS No.: 895838-88-7
M. Wt: 354.318
InChI Key: MLOPBCYOXLAHKU-UHFFFAOYSA-N
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Description

2-methyl-4-(2-(3-nitrophenyl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione is a complex organic compound belonging to the class of benzoxazepines. This compound is characterized by its unique structure, which includes a benzo[f][1,4]oxazepine core fused with a nitrophenyl and oxoethyl group. Benzoxazepines are known for their diverse biological activities and have been studied for their potential therapeutic applications.

Chemical Reactions Analysis

2-methyl-4-(2-(3-nitrophenyl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-methyl-4-(2-(3-nitrophenyl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, disrupting normal cellular processes. Molecular docking and dynamics studies have been carried out to understand the binding pattern and stability of the protein-ligand complex .

Comparison with Similar Compounds

2-methyl-4-(2-(3-nitrophenyl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione can be compared with other benzoxazepine derivatives, such as:

These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and applications.

Properties

IUPAC Name

2-methyl-4-[2-(3-nitrophenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O6/c1-11-17(22)19(18(23)14-7-2-3-8-16(14)26-11)10-15(21)12-5-4-6-13(9-12)20(24)25/h2-9,11H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLOPBCYOXLAHKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C(=O)C2=CC=CC=C2O1)CC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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